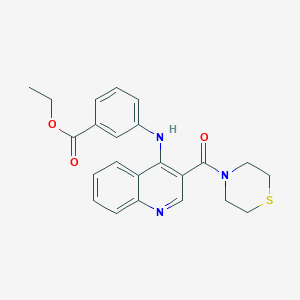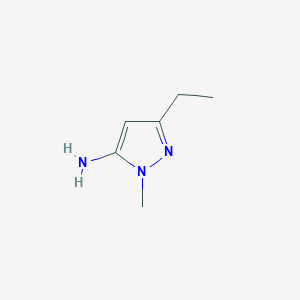![molecular formula C27H24ClNO3 B3007745 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 923245-03-8](/img/structure/B3007745.png)
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The presence of a benzofuran core and a benzamide functionality suggests that this compound could interact with biological targets such as receptors or enzymes.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide have been synthesized and evaluated as farnesoid X receptor (FXR) antagonists. The systematic exploration of structure-activity relationships (SAR) led to the discovery that certain substitutions on the phenyl ring can significantly improve potency and stability . Similarly, the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been reported, which involves aromatic nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a bulky tert-butyl group attached to a benzene ring, which is connected to a benzofuran moiety. This structure is expected to be rigid due to the presence of the benzofuran ring system. The benzamide group attached to the benzofuran could be crucial for the compound's biological activity, as amide linkages are often involved in hydrogen bonding with biological targets.
Chemical Reactions Analysis
Compounds with tert-butyl groups and benzamide functionalities can participate in various chemical reactions. For example, N-tert-butanesulfinyl imines are known to be versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group plays a role in activating the imines for nucleophilic addition . The benzamide group could also undergo reactions typical of carboxylic acid derivatives, such as amidation or hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The benzofuran and benzamide groups could contribute to the compound's thermal stability and potential interactions with biological targets. Polyamides derived from similar structures have shown good solubility in polar solvents and high thermal stability . These properties are important for the practical application and handling of the compound.
Scientific Research Applications
Polymer Science and Materials
A study by Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) originating from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and could form transparent, flexible films, suggesting their potential in high-performance material applications Hsiao, Yang, & Chen, 2000.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , have been identified as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules with potential applications in drug discovery and material science Jasch, Höfling, & Heinrich, 2012.
Pharmaceutical Chemistry
A notable application in pharmaceutical chemistry involves the synthesis and virtual screening of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate. This study by Ruswanto et al. (2021) indicates the potential of such compounds in developing new anticancer drugs, highlighting their significance in medicinal chemistry and drug discovery Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021.
properties
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO3/c1-16-22-14-13-21(29-26(31)18-5-9-19(10-6-18)27(2,3)4)15-23(22)32-25(16)24(30)17-7-11-20(28)12-8-17/h5-15H,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYXTDWEBWZBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


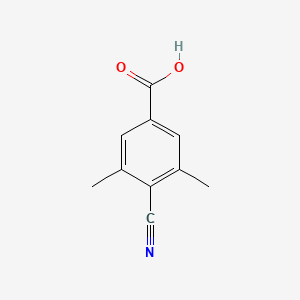
![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)
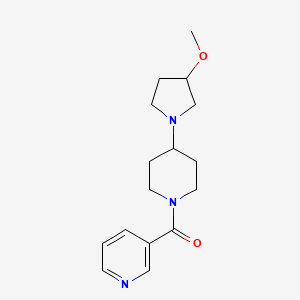

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
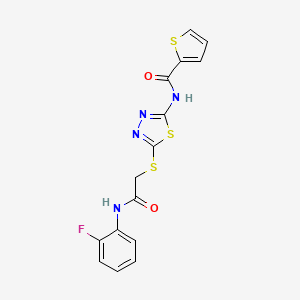
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)
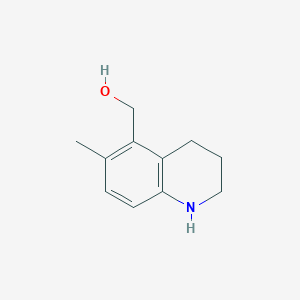
![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)
![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)
